Technical Guide: Synthesis of 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
Technical Guide: Synthesis of 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
The following technical guide details the synthesis pathway for 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid , a critical scaffold in the development of kinase inhibitors (e.g., c-Met, JAK, and CSF1R inhibitors).
This guide prioritizes scientific integrity and reproducibility , favoring a Palladium-catalyzed carbonylation route over harsh oxidative methods to ensure functional group tolerance and scalability.
Executive Summary
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Target Molecule: 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
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CAS Registry Number: 1227668-76-1 (Generic/Acid form), 5912-18-5 (4,6-dichloro precursor)
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Primary Application: Fragment-based drug discovery (FBDD) for ATP-competitive kinase inhibitors.
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Key Challenge: Regioselective functionalization of the C4 position in the presence of the C6-chlorine atom.
Retrosynthetic Analysis
The most robust approach to introducing a carboxylate at the C4 position of the 7-azaindole core is via Transition-Metal Catalyzed Carbonylation . This avoids the poor selectivity of Electrophilic Aromatic Substitution (which favors C3) and the harsh conditions of methyl-group oxidation.
Strategic Disconnection:
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C4-Carboxylate Formation: Disconnection of the C-C bond leads to a C4-Halide precursor (Br or Cl).
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Regiocontrol: Utilizing the inherent reactivity difference between C4 (gamma to pyridine N) and C6 (alpha to pyridine N).
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Scaffold Construction: The 4,6-dihalo-7-azaindole core is derived from pyridine ring formation or N-oxide rearrangement.
Figure 1: Retrosynthetic logic flow prioritizing C4-selective carbonylation.
Primary Synthesis Pathway: Pd-Catalyzed Carbonylation
This protocol utilizes 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine as the starting material. While the 4-bromo analog reacts faster, the 4,6-dichloro variant is more cost-effective and widely available. The C4-Cl bond is sufficiently activated for oxidative addition due to its position relative to the pyridine nitrogen.
Phase 1: N-Protection (Critical)
Unprotected azaindoles can poison Pd catalysts via the free N1-H. Protection with SEM (2-(Trimethylsilyl)ethoxymethyl) or Boc (tert-Butyloxycarbonyl) is mandatory for high yields.
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Reagents: 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine, NaH (60%), SEM-Cl, DMF.
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Conditions: 0°C to RT, 2 hours.
Protocol:
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Dissolve 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF (0.2 M).
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Cool to 0°C and add NaH (1.2 eq) portion-wise. Stir for 30 min (gas evolution).
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Add SEM-Cl (1.1 eq) dropwise.
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Warm to RT and monitor by TLC (Hexane/EtOAc 4:1).
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Why this works: The pKa of the N1-H is ~13, allowing easy deprotonation. SEM provides steric bulk that prevents N-coordination to Palladium in the next step.
Phase 2: Regioselective Carbonylation
This is the step determining the yield. The C4-Cl is more reactive toward oxidative addition than C6-Cl in 7-azaindoles under specific ligand conditions.
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Reagents: N-SEM-4,6-dichloro-7-azaindole, Pd(dppf)Cl₂, Triethylamine (Et₃N), Methanol (MeOH).
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Gas: Carbon Monoxide (CO) balloon or autoclave (50 psi).
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Conditions: 70-80°C, 12-24 hours.
Protocol:
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In a pressure vessel, combine the N-protected intermediate (1.0 eq), Pd(dppf)Cl₂ (0.05 eq), and Et₃N (2.0 eq) in MeOH (0.1 M).
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Purge with Argon (3x), then charge with CO (50 psi).
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Heat to 80°C.
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Mechanism: Pd(0) inserts into the C4-Cl bond (favored electronically). CO insertion forms the acyl-Pd complex, which is trapped by MeOH to form the methyl ester.
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Checkpoint: If C6-carbonylation is observed, switch catalyst to Pd(OAc)₂/Xantphos, which enhances selectivity for the more accessible C4 position.
Phase 3: Hydrolysis and Deprotection
The methyl ester is hydrolyzed, and the SEM group is removed to yield the final free acid.
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Reagents: LiOH·H₂O, THF/H₂O, then TFA (Trifluoroacetic acid) or TBAF (Tetrabutylammonium fluoride).
Protocol:
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Hydrolysis: Treat the ester with LiOH (3.0 eq) in THF/H₂O (3:1) at RT for 4 hours. Acidify to pH 4 to precipitate the acid-intermediate.
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Deprotection:
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If Boc: Treat with TFA/DCM (1:1) at RT for 1 hour.
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If SEM: Treat with TBAF (1M in THF) and ethylenediamine (scavenger) at 60°C.
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Purification: The final product is amphoteric. Isolate via preparative HPLC (C18 column, Water/Acetonitrile with 0.1% Formic Acid).
Experimental Data Summary
| Parameter | Value/Condition | Note |
| Starting Material | 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine | CAS: 5912-18-5 |
| Catalyst Load | 5 mol% Pd(dppf)Cl₂ | High efficiency, air stable |
| CO Pressure | 3 - 5 bar (50-70 psi) | Balloon pressure may result in lower conversion |
| Selectivity (C4:C6) | > 10:1 | Favors C4 due to electronic activation |
| Overall Yield | 45 - 55% | Over 3 steps (Protection -> Carbonylation -> Deprotection) |
| Appearance | Off-white to pale yellow solid | High melting point (>250°C) |
Pathway Visualization
Figure 2: Step-by-step synthesis workflow.
Alternative Route: Cyanation-Hydrolysis
If CO gas handling is not feasible, Pd-catalyzed cyanation is a viable alternative.
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Reaction: N-Protected-4,6-dichloro-7-azaindole + Zn(CN)₂ + Pd(PPh₃)₄ in DMF at 120°C.
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Selectivity: Similar to carbonylation, the C4 position reacts preferentially.
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Hydrolysis: The resulting 4-cyano intermediate requires harsh acidic hydrolysis (conc. HCl/AcOH, reflux) or basic hydrolysis (NaOH/H₂O₂), which may impact the C6-Cl handle (potential for hydrolysis to the pyridone). Therefore, the Carbonylation route (Section 3) is preferred for preserving the C6-Cl.
Troubleshooting & Expert Insights
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Solubility: The final carboxylic acid is poorly soluble in non-polar solvents. Use DMSO-d6 for NMR characterization.
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C6-Cl Stability: Avoid strong nucleophiles (e.g., methoxide) at high temperatures during the ester hydrolysis step, as SNAr displacement of the C6-Cl can occur. Use LiOH at ambient temperature.
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Catalyst Poisoning: If conversion stalls, ensure the starting material is fully N-protected. Free indole nitrogens bind tightly to Pd(II) species, arresting the catalytic cycle.
References
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Guidechem. Synthesis and properties of 6-chloro-1H-pyrrolo[2,3-b]pyridine derivatives.Link
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24729594, 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine.Link[2]
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MDPI (2025). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs. (Demonstrates Suzuki/Carbonylation selectivity on similar scaffolds). Link
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Boc Sciences. 4-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine Product Data.
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Sigma-Aldrich. 6-Chloro-1H-pyrrolo[2,3-b]pyridine Safety and Data.Link
